molecular formula C19H18F3N3O3 B5570465 1-(4-methylphenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]acetyl}-2-piperazinone

1-(4-methylphenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]acetyl}-2-piperazinone

Cat. No.: B5570465
M. Wt: 393.4 g/mol
InChI Key: KIMIVHURWSSBGN-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]acetyl}-2-piperazinone is a useful research compound. Its molecular formula is C19H18F3N3O3 and its molecular weight is 393.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 393.13002593 g/mol and the complexity rating of the compound is 709. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Biginelli Synthesis of Dihydropyrimidinone Derivatives: The synthesis of enaminones, which include derivatives related to the compound , was explored through a one-pot Biginelli reaction. The study demonstrated an efficient method for synthesizing dihydropyrimidinone derivatives containing piperazine/morpholine moiety (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).

Pharmacological and Biological Activities

  • Metabolic Disposition in Various Species: Research on casopitant, a neurokinin-1 receptor antagonist structurally related to the compound, revealed insights into its absorption, distribution, metabolism, and elimination in mice, rats, and dogs, providing a comparative perspective with humans (Miraglia et al., 2010).
  • PAF Antagonists: Studies on (cyanomethyl)piperazines, closely related to the query compound, showed improved oral activity and potential development for pharmacological use (Carceller et al., 1993).

Therapeutic Applications

  • Discovery of Motilin Receptor Agonist: The discovery of a novel small molecule motilin receptor agonist, which shares a structural motif with the query compound, was significant for its potential application in gastrointestinal transit modulation (Westaway et al., 2009).
  • Bacterial Biofilm and MurB Inhibitors: Novel bis(pyrazole-benzofuran) hybrids with a piperazine linker, structurally related to the compound , were synthesized and showed significant antibacterial efficacy and biofilm inhibition activities, suggesting potential in antimicrobial applications (Mekky & Sanad, 2020).

Properties

IUPAC Name

1-(4-methylphenyl)-4-[2-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O3/c1-13-2-5-15(6-3-13)25-9-8-23(12-18(25)28)17(27)11-24-10-14(19(20,21)22)4-7-16(24)26/h2-7,10H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIMIVHURWSSBGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2=O)C(=O)CN3C=C(C=CC3=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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